4-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide
Overview
Description
4-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide is a useful research compound. Its molecular formula is C15H15F3N2O3 and its molecular weight is 328.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.10347683 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticonvulsant Activity
A significant area of application is in the development of anticonvulsant agents. New hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, closely related to the chemical structure , have been synthesized, showing promising broad spectra of activity across preclinical seizure models. These compounds combine chemical fragments of well-known antiepileptic drugs (AEDs), such as ethosuximide, levetiracetam, and lacosamide, exhibiting enhanced safety profiles and efficacy in comparison to clinically relevant AEDs (Kamiński et al., 2015), (Kamiński et al., 2016).
Heterocyclic Synthesis
The compound has been utilized in the synthesis of heterocyclic derivatives, demonstrating its versatility in organic synthesis. For instance, β-oxoanilides, closely related structures, have been used in an expeditious synthesis of polyfunctionally substituted pyridine and pyrazole derivatives, highlighting the compound's role in facilitating complex chemical transformations (Hussein et al., 2008).
Catalytic and Kinetic Applications
In another dimension, studies have shown the compound's relevance in catalysis and reaction kinetics. For example, distant protonated pyridine groups in water-soluble iron porphyrins, which are structurally similar, promote selective oxygen reduction to water, demonstrating the compound's potential in catalytic processes and its influence on reaction mechanisms (Matson et al., 2012).
Synthesis of Fused Derivatives
Additionally, the compound has been applied in the synthesis of thienopyridines and other fused derivatives, further showcasing its utility in creating novel chemical entities with potential applications in pharmaceuticals and materials science (Harb et al., 2006).
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3/c16-15(17,18)10-3-1-4-11(9-10)19-12(21)5-2-8-20-13(22)6-7-14(20)23/h1,3-4,9H,2,5-8H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBKDGLNWPDLRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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